2,2',4,4',6,6'-Hexabromo-bibenzyl
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Overview
Description
2,2’,4,4’,6,6’-Hexabromo-bibenzyl is a polybrominated biphenyl compound with the molecular formula C14H8Br6 and a molecular weight of 655.64 g/mol . This compound is known for its high bromine content, which imparts unique chemical and physical properties, making it useful in various industrial and research applications.
Preparation Methods
The synthesis of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl typically involves the bromination of bibenzyl under controlled conditions. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2,2’,4,4’,6,6’-Hexabromo-bibenzyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding brominated biphenyl derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexabromo-bibenzyl has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing brominated compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. For example, the compound can act as a ligand for certain receptors, modulating their signaling pathways and influencing cellular processes .
Comparison with Similar Compounds
2,2’,4,4’,6,6’-Hexabromo-bibenzyl can be compared with other polybrominated biphenyl compounds, such as:
2,2’,4,4’,5,5’-Hexabromobiphenyl: This compound has a similar structure but differs in the position of bromine atoms, leading to variations in its chemical and physical properties.
2,2’,4,4’,6,6’-Hexabromobiphenyl: Another closely related compound with slight differences in the bromination pattern, affecting its reactivity and applications.
The uniqueness of 2,2’,4,4’,6,6’-Hexabromo-bibenzyl lies in its specific bromination pattern, which imparts distinct properties and makes it suitable for specialized applications in research and industry.
Properties
CAS No. |
97759-27-8 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.445 |
IUPAC Name |
6-ethyl-5-[3-(2-methoxy-5-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-3-19-18(21(23)26-22(24)25-19)11-7-10-17-14-16(12-13-20(17)27-2)15-8-5-4-6-9-15/h4-6,8-9,12-14H,3,10H2,1-2H3,(H4,23,24,25,26) |
InChI Key |
LBQMRSNKEUNXMT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Synonyms |
1,2-Bis(2,4,6-tribromophenyl)ethane; 1,1’-(1,2-Ethanediyl)bis[2,4,6-tribromobenzene]; |
Origin of Product |
United States |
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